molecular formula C19H17NO6 B2805564 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide CAS No. 858762-25-1

2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide

Cat. No.: B2805564
CAS No.: 858762-25-1
M. Wt: 355.346
InChI Key: SLZGZADTTCUMFD-UHFFFAOYSA-N
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Description

2-((3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a synthetic coumarin derivative characterized by a chromen-4-one core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 7-position with an acetamide-linked oxy side chain. Coumarins are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The dimethoxyphenyl substituent in this compound introduces electron-donating methoxy groups, which may enhance solubility and modulate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-23-15-6-3-11(7-17(15)24-2)14-9-26-16-8-12(25-10-18(20)21)4-5-13(16)19(14)22/h3-9H,10H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZGZADTTCUMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a derivative of chromenone and acetamide, notable for its potential biological activities. Chromenone derivatives are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structure of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide can be represented as follows:

C27H25NO5\text{C}_{27}\text{H}_{25}\text{N}\text{O}_{5}

This compound features a chromenone core linked to an acetamide group via an ether bond. The presence of the 3,4-dimethoxyphenyl moiety is significant for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in oxidative stress pathways, such as NADPH oxidase. This inhibition can lead to reduced oxidative damage in cells.
  • Modulation of Signaling Pathways : The compound interacts with key signaling pathways related to inflammation, particularly the NF-κB pathway. By modulating this pathway, it may exert anti-inflammatory effects.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through mitochondrial pathways and activation of caspases, which are crucial for programmed cell death.

Anticancer Activity

Research has demonstrated that 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide exhibits significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)9.54
A431 (Skin Cancer)16.1
Hek293-T (Normal Cell Line)>50

The IC50 values indicate that the compound is particularly potent against MCF-7 cells compared to A431 cells, suggesting selectivity towards certain cancer types.

Anti-inflammatory Activity

In vitro studies have assessed the compound's ability to modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.

Case Studies

  • Study on MCF-7 Cells : A detailed study evaluated the effects of the compound on breast cancer MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 9.54 µM, highlighting its potential as a chemotherapeutic agent.
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Comparison with Similar Compounds

Substituents at the 3-Position

  • Benzyl and Methyl Groups: The compound 2-((3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide (CAS: 376380-65-3) features a benzyl group at the 3-position and a methyl group at the 4-position.
  • 4-Bromophenyl Group : 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide (CAS: 610764-29-9) incorporates an electron-withdrawing bromine atom, which may enhance electrophilicity and alter binding kinetics in enzyme inhibition assays compared to the electron-donating methoxy groups in the target compound .

Substituents at the 7-Position

  • Methyl and Methoxy Derivatives : Derivatives such as 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (e.g., compounds 4a–4g in Shah et al., 2015) exhibit anticancer activity, with IC₅₀ values ranging from 12–45 μM against MCF-7 breast cancer cells. The dimethoxyphenyl-substituted target compound may offer improved selectivity due to enhanced hydrogen bonding via methoxy groups .

Key Findings :

  • Methoxy groups (as in the target compound) improve water solubility compared to hydrophobic substituents like benzyl or bromophenyl .
  • Methyl groups at the 4-position (e.g., compound 4a–g) enhance anticancer activity but may reduce metabolic stability compared to methoxy-substituted derivatives .

Physicochemical Properties

  • Solubility: The 3,4-dimethoxyphenyl group increases polarity, likely improving aqueous solubility compared to nonpolar analogs like benzyl-substituted derivatives .
  • Stability : Electron-donating methoxy groups may stabilize the chromen-4-one core against oxidative degradation, a common issue with coumarins .

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